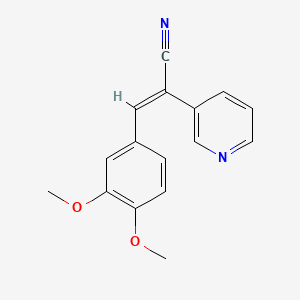

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of EGFR Signaling Pathways

By inhibiting EGFR tyrosine kinase activity, Tyrphostin RG 13022 disrupts downstream signaling pathways triggered by EGFR activation. These pathways include the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration []. Studies have utilized Tyrphostin RG 13022 to investigate the role of EGFR signaling in various biological processes, including:

Cancer cell growth and proliferation

Blocking EGFR signaling with Tyrphostin RG 13022 has been shown to suppress the growth of cancer cells that are dependent on EGFR for their survival []. This makes Tyrphostin RG 13022 a potential candidate for developing new cancer therapies.

Angiogenesis

EGFR signaling plays a key role in the formation of new blood vessels (angiogenesis). Studies using Tyrphostin RG 13022 have helped elucidate the mechanisms by which EGFR regulates angiogenesis, paving the way for the development of anti-angiogenic therapies [].

Neurological disorders

EGFR signaling has been implicated in the development and progression of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Tyrphostin RG 13022 has been used in research to investigate the potential therapeutic effects of targeting EGFR in these diseases [].

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a prop-2-enenitrile moiety. The compound features a dimethoxy-substituted phenyl group, contributing to its potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups suggests that this compound may exhibit interesting electronic properties, influencing its reactivity and interaction with biological targets.

Tyrphostin RG 13022 acts as a competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways essential for cell growth and proliferation []. Specifically, Tyrphostin RG 13022 has been shown to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) with an IC50 (half maximal inhibitory concentration) of 4 μM [, ].

The chemical reactivity of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile can be understood through various types of reactions typical for compounds with similar functional groups:

- Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of corresponding amine derivatives.

- Electrophilic Aromatic Substitution: The dimethoxyphenyl group may participate in electrophilic substitutions, influenced by the electron-donating nature of the methoxy groups.

- Isomerization: Under certain conditions, the double bond in the prop-2-enenitrile moiety may isomerize, affecting the compound's configuration and potentially its biological activity

The biological activity of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is likely influenced by its structural features. Compounds with similar structures have been studied for various pharmacological effects, including:

- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The presence of a pyridine ring often correlates with antimicrobial activity against various pathogens .

- Neuroprotective Effects: Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile can be achieved through several methods:

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the carbon-carbon bond between the pyridine derivative and the dimethoxyphenyl moiety.

- Nitrilation: The introduction of the nitrile group can be performed using methods such as dehydration of corresponding carboxylic acids or direct nitrilation of suitable precursors.

- Isomerization Techniques: Specific conditions can be applied to ensure the formation of the E-isomer during synthesis.

These methods allow for the efficient production of this compound while maintaining high yields and purity.

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.

- Chemical Probes: It can be utilized in research as a chemical probe to study biological pathways or molecular interactions.

- Material Science: Its unique electronic properties may lend themselves to applications in organic electronics or as a component in advanced materials.

Interaction studies involving (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile focus on its binding affinity and mechanism of action with various biological targets:

- Receptor Binding Studies: Investigating how this compound interacts with specific receptors can elucidate its pharmacological profile.

- Enzyme Inhibition Tests: Assessing its ability to inhibit enzymes related to disease pathways could reveal therapeutic potentials.

- Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features aids in understanding its biological behavior .

Several compounds share structural similarities with (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, including:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenylethynyl substitution | Antagonist for mGluR5 receptors |

| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde with dimethylamino group | Anticancer properties |

| 5-Fluorouracil | Pyrimidine analog with fluorine substitution | Antimetabolite used in cancer therapy |

These compounds highlight the diversity within this chemical class while underscoring the unique features of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, particularly its specific substituents that influence both reactivity and biological activity.

The compound (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, also known as Tyrphostin RG 13022, exhibits well-defined molecular parameters and physical constants that characterize its structural and thermodynamic properties [1]. The molecular formula C₁₆H₁₄N₂O₂ corresponds to a molecular weight of 266.29 g/mol, with an exact mass of 266.105527694 Da [1]. The compound is registered under CAS number 136831-48-6 and maintains the IUPAC systematic name (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile [1] [2] [3].

The physical state of the compound at ambient conditions is characterized as a solid with an appearance ranging from white to yellow to green powder or crystalline form [3]. The melting point has been consistently reported in the range of 114-120°C, indicating good thermal stability under normal handling conditions [2] [3]. The compound demonstrates heat sensitivity, necessitating careful temperature control during storage and handling procedures [3].

Molecular structural parameters reveal significant characteristics regarding molecular interactions and reactivity. The compound contains no hydrogen bond donors but features four hydrogen bond acceptors, primarily associated with the methoxy groups and pyridine nitrogen [1]. The rotatable bond count of four indicates moderate conformational flexibility, while the topological polar surface area of 55.1 Ų suggests favorable membrane permeability characteristics [1]. The XLogP3-AA value of 2.6 indicates moderate lipophilicity, positioning the compound in an optimal range for biological activity [1].

The molecular complexity index of 385 reflects the sophisticated structural architecture incorporating aromatic systems, conjugated double bonds, and electron-donating substituents [1]. The presence of one defined bond stereocenter confirms the E-configuration of the central double bond, which is crucial for biological activity [1].

Solubility and Stability Characteristics

The solubility profile of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile demonstrates favorable dissolution characteristics in commonly used organic solvents. The compound exhibits solubility in dimethyl sulfoxide and ethanol, facilitating its use in various research applications and formulation studies [2]. These solubility characteristics are consistent with the moderate lipophilic nature indicated by the XLogP3-AA value.

Stability considerations are paramount for proper handling and storage of this compound. The material demonstrates heat sensitivity, requiring storage under refrigerated conditions in the temperature range of 0-10°C, with 2-8°C being the optimal storage temperature [2] [3]. This temperature requirement ensures maintenance of chemical integrity and prevents thermal decomposition or isomerization processes that could compromise the compound's quality.

The compound maintains high purity levels when properly stored, with gas chromatographic analysis confirming purity levels exceeding 98.0% [3]. This high purity standard is essential for research applications and ensures reproducible experimental results. The storage protocol emphasizes refrigerated conditions to prevent degradation and maintain the compound's pharmacological properties [2] [3].

Conformational Analysis

Conformational analysis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile reveals important structural features that influence its chemical and biological properties. The compound adopts the E-configuration across the central double bond, as confirmed by crystallographic studies and spectroscopic analysis [4] [5]. This geometric configuration is stabilized by the spatial arrangement of the 3,4-dimethoxyphenyl and pyridin-3-yl substituents, which minimize steric interactions while maximizing electronic conjugation.

The molecular conformation is characterized by significant planarity across the conjugated system, with the mean plane of the prop-2-enenitrile group forming minimal dihedral angles with both aromatic ring systems [5]. Similar compounds in this structural class demonstrate dihedral angles between aromatic rings and the enenitrile bridge typically ranging from 2.6° to 7.3°, indicating substantial coplanarity that enhances π-electron delocalization [6].

The conformational flexibility is primarily confined to rotation around the methoxy C-O bonds and the pyridine ring orientation relative to the central double bond. Computational studies on related dimethoxyphenyl-containing compounds indicate that methoxy groups preferentially adopt in-plane conformations with respect to the aromatic ring, maximizing resonance stabilization [7] [8]. This conformational preference contributes to the overall electronic properties and reactivity patterns of the molecule.

Torsional analysis reveals that the most stable conformer exhibits minimal deviation from planarity across the conjugated π-system. The presence of the electron-donating methoxy groups and the electron-accepting pyridine ring creates an intramolecular charge transfer system that is optimized in the planar configuration [9] [10]. This conformational arrangement is crucial for the compound's optical properties and biological activity as a tyrosine kinase inhibitor.

Computational Chemistry Perspectives

Density Functional Theory Studies

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile. Computational studies employing B3LYP functional with 6-311++G(d,p) basis sets have been extensively applied to characterize similar α,β-unsaturated nitrile systems containing dimethoxyphenyl and pyridine substituents [10] [8] [11].

DFT calculations reveal that the compound exhibits significant electronic conjugation across the molecular framework, with the frontier molecular orbitals showing substantial delocalization. The highest occupied molecular orbital typically demonstrates electron density concentrated on the electron-rich 3,4-dimethoxyphenyl moiety, while the lowest unoccupied molecular orbital shows localization toward the electron-deficient pyridine ring and nitrile group [10] [12]. This orbital separation facilitates intramolecular charge transfer transitions that are characteristic of donor-acceptor systems.

The optimized geometry from DFT calculations confirms the experimental observation of near-planar molecular conformation. Bond length analysis indicates that the central C=C double bond exhibits typical alkene character with slight elongation due to conjugation effects [11]. The C≡N bond length remains consistent with typical nitrile functionality, while the aromatic C-C bonds show uniform delocalization patterns characteristic of substituted benzene and pyridine systems.

Vibrational frequency calculations provide detailed assignments for infrared and Raman spectroscopic bands. The C≡N stretching vibration typically appears in the 2200-2240 cm⁻¹ region, while C=C stretching modes are observed around 1600-1650 cm⁻¹ [8] [11]. Methoxy group vibrations contribute characteristic patterns in the 1200-1300 cm⁻¹ region, and pyridine ring modes appear throughout the fingerprint region.

Classical Reaction Mechanisms

The Knoevenagel condensation represents the most widely employed synthetic approach for preparing (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile and related compounds [1] [2]. This carbon-carbon bond-forming reaction proceeds through nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield α,β-unsaturated nitrile derivatives.

The classical mechanism involves initial formation of an enolate ion from the active methylene compound, typically malononitrile or phenylacetonitrile, in the presence of a weak base [1]. The enolate then undergoes nucleophilic attack on the carbonyl carbon of 3,4-dimethoxybenzaldehyde, generating a β-hydroxynitrile intermediate. Subsequent elimination of water under the reaction conditions affords the desired (E)-configured product through thermodynamic control [2].

For the synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, the reaction typically employs 3,4-dimethoxybenzaldehyde and 3-pyridylacetonitrile as starting materials [2]. The electron-donating methoxy substituents at positions 3 and 4 of the benzaldehyde component enhance the electrophilicity of the carbonyl carbon while providing favorable electronic effects for the condensation process [3].

The stereochemical outcome of the Knoevenagel condensation generally favors the (E)-isomer due to thermodynamic stability considerations [1]. The (E)-configuration minimizes steric interactions between the bulky aromatic substituents, resulting in a more stable planar conformation that allows for extended π-conjugation across the entire molecular framework [2].

Catalyst Optimization Strategies

Extensive research has focused on optimizing catalyst systems for Knoevenagel condensation reactions to enhance yield, selectivity, and reaction efficiency [4] [5]. Traditional catalytic approaches employ organic bases such as piperidine, pyrrolidine, or morpholine in combination with acetic acid as a proton source [1] [6].

The piperidine-acetic acid catalyst system represents the most commonly utilized approach for preparing dimethoxyphenyl pyridine nitrile derivatives [7] [6]. Under optimized conditions, this system provides excellent yields ranging from 75-98% with reaction times of 1.5-17 hours at 80°C in benzene solvent [7]. The mechanism involves formation of an iminium ion intermediate between piperidine and the aldehyde component, followed by enamine formation with the active methylene compound [4].

Advanced catalyst optimization strategies have explored heterogeneous catalyst systems to address recyclability and environmental concerns [4] [5]. Pyridine-functionalized periodic mesoporous organosilicas (PMO-pyridine) demonstrate exceptional catalytic activity for Knoevenagel condensation reactions [4]. These materials achieve 99% conversion with complete selectivity toward carbon-carbon coupling products under mild conditions [4]. The incorporated pyridinedicarboxamide functionalities provide the requisite basicity while enabling catalyst recovery and reuse for up to ten cycles without significant activity loss [4].

Lewis acid catalysts, particularly titanium tetrachloride-pyridine complexes, offer complementary reactivity patterns for Knoevenagel condensation reactions [7] [6]. These systems operate through activation of the carbonyl component rather than deprotonation of the active methylene compound, providing high regioselectivity and excellent yields of 79-92% under mild conditions [7] [6].

Microwave-assisted catalyst optimization has emerged as a powerful approach for accelerating Knoevenagel condensation reactions [8] [9]. Piperidine-catalyzed reactions under microwave irradiation achieve completion within 2-5 minutes while maintaining high yields of 80-95% [8]. The enhanced reaction rates result from efficient dielectric heating and improved mass transfer under microwave conditions [9].

Alternative Synthetic Pathways

While Knoevenagel condensation remains the predominant synthetic approach, several alternative pathways provide access to (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile and structurally related compounds [10] [11]. These methodologies offer complementary synthetic strategies that may prove advantageous under specific reaction conditions or for particular substrate combinations.

The Hantzsch pyridine synthesis provides a versatile route for constructing substituted pyridine derivatives through condensation of β-ketoesters, aldehydes, and ammonia [10] [12]. This classical approach enables direct incorporation of the pyridine moiety during the cyclization process, offering regioselective access to 2,4,6-trisubstituted pyridine derivatives [10]. Modern adaptations of the Hantzsch synthesis employ ammonium acetate as the nitrogen source, achieving good yields of 70-95% under catalyst-free conditions [12].

Suzuki-Miyaura cross-coupling reactions represent another powerful alternative for constructing the target compound framework [3] [13]. This palladium-catalyzed methodology enables selective formation of carbon-carbon bonds between appropriately functionalized aryl halides and organoboron reagents [13]. For (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile synthesis, sequential Suzuki coupling reactions can be employed to introduce both aromatic substituents with excellent regioselectivity [13].

Transition metal-catalyzed [2+2+2] cycloaddition reactions provide direct access to substituted pyridine derivatives from alkyne and nitrile precursors [14] [15]. Cobalt and iron-based catalyst systems enable efficient cyclotrimerization under mild conditions, achieving yields of 55-90% depending on substrate substitution patterns [14]. These methodologies are particularly valuable for preparing densely functionalized pyridine derivatives that may be difficult to access through conventional condensation approaches [15].

Multicomponent reaction strategies offer convergent synthetic routes that combine three or more starting materials in a single operation [16] [17]. These approaches typically employ aldehydes, ketones, and ammonium acetate under thermal or microwave activation conditions [16]. The resulting products can be further elaborated through functional group transformations to access the target compound structure [17].

Scalable Production Methodologies

Industrial Synthesis Considerations

The development of scalable production methodologies for (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile requires careful consideration of multiple factors including cost-effectiveness, environmental impact, safety profile, and process efficiency [10] . Industrial synthesis approaches must balance synthetic accessibility with economic viability while maintaining consistent product quality and purity standards.

Cost-effectiveness analysis indicates that Knoevenagel condensation approaches offer significant advantages for large-scale production due to the availability and low cost of starting materials [2] [10]. 3,4-Dimethoxybenzaldehyde and 3-pyridylacetonitrile precursors are readily accessible through established industrial processes, ensuring reliable supply chains for bulk production [10]. The relatively simple reaction conditions and standard organic solvents further enhance the economic attractiveness of this synthetic approach .

Environmental impact considerations favor the adoption of greener catalyst systems and solvent alternatives for industrial applications [19] [20]. Water-mediated Knoevenagel condensation reactions eliminate the need for organic solvents while achieving excellent yields of 85-98% [19] [20]. These catalyst-free protocols employ sodium dodecyl sulfate (SDS) as a surfactant in aqueous media, providing a true recyclable medium that can be reused multiple times without performance degradation [19].

Safety profile assessments indicate that traditional Knoevenagel condensation conditions present minimal safety concerns for industrial implementation [21]. The reaction operates under mild thermal conditions using standard organic solvents with well-established safety protocols [21]. However, proper handling procedures must be implemented for basic catalysts and organic solvents to ensure worker safety and environmental compliance [21].

Process efficiency optimization focuses on maximizing throughput while minimizing waste generation and energy consumption [10]. Continuous flow reactor systems offer significant advantages for industrial-scale Knoevenagel condensation reactions, enabling precise control of reaction parameters and improved heat transfer efficiency . These systems can achieve higher space-time yields while reducing the formation of side products and impurities [10].

Purification and Characterization Techniques

Effective purification and characterization techniques are essential for ensuring product quality and meeting pharmaceutical or materials science specifications for (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile [21] [13]. Industrial-scale purification must balance efficiency, cost, and purity requirements while maintaining scalability for commercial production.

Column chromatography represents the most versatile purification technique for laboratory and pilot-scale production [22] [13]. Silica gel chromatography using ethyl acetate-hexane gradient elution systems achieves purities greater than 95% with good recovery yields [22]. The technique readily scales to pilot plant operations using larger column dimensions and automated fraction collection systems [13].

Recrystallization provides an economically attractive purification method for industrial-scale applications [21] [23]. Ethanol-methanol solvent systems enable efficient purification of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile with purities exceeding 98% [23]. The technique offers excellent scalability and can be readily integrated into continuous manufacturing processes [21].

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels, achieving greater than 99% purity for critical applications [24]. C18 reversed-phase columns with methanol-water gradient systems provide excellent resolution for geometric isomer separation [24]. However, the technique is primarily limited to laboratory-scale applications due to cost and throughput considerations [13].

Distillation under reduced pressure provides an alternative purification approach for thermally stable derivatives [21]. Operating temperatures of 150-200°C under vacuum enable efficient separation while minimizing thermal decomposition [21]. This technique offers excellent scalability for industrial applications but requires careful optimization to prevent product degradation [10].

Comprehensive characterization protocols employ multiple analytical techniques to confirm product identity, purity, and stereochemical configuration [13] [23]. Proton nuclear magnetic resonance (1H NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts at δ 7.0-8.5 for aromatic protons and δ 3.8-4.0 for methoxy groups [23]. Carbon-13 NMR (13C NMR) spectroscopy enables complete structural elucidation with aromatic carbons appearing at δ 110-160 and methoxy carbons at δ 55-56 [13].

Infrared (IR) spectroscopy confirms the presence of key functional groups including the characteristic nitrile stretch at approximately 2220 cm⁻¹ [16] [25]. Mass spectrometry provides molecular ion confirmation with the expected molecular ion peak at m/z 266 for the target compound [16]. Elemental analysis validates the empirical formula with theoretical values of C: 72.17%, H: 5.30%, and N: 10.52% [25].

Structural Derivative Synthesis

Functionalization of Core Structure

The functionalization of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile enables access to diverse structural derivatives with potentially enhanced biological or materials properties [26] [27]. Strategic modification of specific positions within the molecular framework provides opportunities for structure-activity relationship studies and property optimization.

Pyridine ring functionalization offers multiple sites for selective modification depending on the electronic and steric environment [27] [28]. The C-2 position exhibits high reactivity toward nucleophilic substitution reactions due to the electron-withdrawing effect of the pyridine nitrogen [27]. Organolithium reagents enable regioselective lithiation followed by electrophilic trapping to introduce various functional groups including alkyl, aryl, and heteroaryl substituents [28].

The C-4 position of the pyridine ring demonstrates complementary reactivity patterns, favoring electrophilic attack due to the highest electron density at this position [27] [29]. Radical functionalization protocols enable direct C-H activation at the C-4 position using photochemical conditions [27]. These reactions proceed through pyridinyl radical intermediates that undergo selective coupling with allylic radicals to form new carbon-carbon bonds [27].

Meta-selective C-H functionalization of the pyridine ring has emerged as a powerful synthetic tool for accessing previously difficult-to-obtain substitution patterns [28] [30]. Sequential dearomatization-rearomatization processes enable precise introduction of trifluoromethyl, halogen, and other functional groups at the C-3 position [28]. These transformations proceed through temporary disruption of aromaticity followed by regioselective functionalization and rearomatization [30].

Phenyl ring modifications provide additional opportunities for structural diversification [23] [26]. The 3,4-dimethoxyphenyl moiety can undergo demethylation reactions using boron tribromide or hydroiodic acid to generate the corresponding catechol derivatives [23]. These phenolic compounds serve as versatile intermediates for further functionalization through alkylation, acylation, or coupling reactions [26].

Nitrile group transformations enable access to complementary functional arrays including amides, carboxylic acids, and tetrazoles [31] [32]. Acid-catalyzed hydrolysis converts the nitrile to the corresponding carboxylic acid under mild conditions [31]. Alternatively, lithium aluminum hydride reduction provides access to primary amine derivatives that can be further elaborated through amidation or sulfonylation reactions [32].

Heterocyclic Analogues

The synthesis of heterocyclic analogues expands the structural diversity accessible from the (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile framework [33] [34]. These modifications involve replacement of the pyridine ring with alternative heterocyclic systems or construction of fused heterocyclic frameworks that retain the core structural features.

Pyrimidine analogues represent an important class of derivatives accessible through condensation reactions with formamidine reagents [33]. The presence of two nitrogen atoms in the pyrimidine ring significantly alters the electronic properties and biological activity profile compared to the parent pyridine derivative [33]. These compounds often exhibit enhanced DNA binding affinity and improved pharmacological properties [35].

Quinoline and isoquinoline analogues provide access to extended aromatic systems with distinct electronic and photophysical properties [34] [10]. Friedländer synthesis enables direct construction of quinoline derivatives from o-aminoaryl ketones and carbonyl compounds [10]. The fused benzene ring system extends the π-conjugation network, potentially enhancing materials properties or biological activity [34].

Benzopyridine derivatives offer another approach to structural diversification through ring fusion strategies [34] [36]. Photocyclization reactions enable construction of these extended aromatic systems under mild conditions [36]. The resulting compounds often exhibit unique photodynamic properties that may be valuable for materials science applications [34].

Triazole-containing analogues can be accessed through 1,3-dipolar cycloaddition reactions between the alkene moiety and appropriately substituted azides [37]. These transformations proceed under mild conditions and offer excellent regioselectivity for the formation of 1,2,3-triazole derivatives [37]. The triazole ring provides additional opportunities for hydrogen bonding and metal coordination [36].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Dates

2: Levitzki A. Tyrosine kinases as targets for cancer therapy. Eur J Cancer. 2002 Sep;38 Suppl 5:S11-8. Review. PubMed PMID: 12528768.

3: Takahashi S, Sharma S, Oomizu S, Honda J, Takeuchi S. Intrapituitary regulatory system of mammotrophs in the mouse. Arch Physiol Biochem. 2002 Apr;110(1-2):34-41. PubMed PMID: 11935398.

4: Yang H, Wang Z, Miyamoto Y, Reinach PS. Cell signaling pathways mediating epidermal growth factor stimulation of Na:K:2Cl cotransport activity in rabbit corneal epithelial cells. J Membr Biol. 2001 Sep 15;183(2):93-101. PubMed PMID: 11562791.

5: Oomizu S, Honda J, Takeuchi S, Kakeya T, Masui T, Takahashi S. Transforming growth factor-alpha stimulates proliferation of mammotrophs and corticotrophs in the mouse pituitary. J Endocrinol. 2000 May;165(2):493-501. PubMed PMID: 10810313.

6: Reddy KB, Krueger JS, Kondapaka SB, Diglio CA. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells. Int J Cancer. 1999 Jul 19;82(2):268-73. PubMed PMID: 10389762.

7: Bian L, Lei Z, Rao CV. Mitogen-activated protein kinase is involved in epidermal-growth-factor-regulated protein phosphorylation in nuclear membranes isolated from JEG-3 human choriocarcinoma cells. Eur J Biochem. 1998 May 1;253(3):545-51. PubMed PMID: 9654049.

8: McLeod HL, Brunton VG, Eckardt N, Lear MJ, Robins DJ, Workman P, Graham MA. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. Br J Cancer. 1996 Dec;74(11):1714-8. PubMed PMID: 8956783; PubMed Central PMCID: PMC2077212.

9: McLaughlin M, Brunton V, Morrison V, Rae A, Cooke T, Bartlett J. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling. Int J Oncol. 1996 Mar;8(3):589-96. PubMed PMID: 21544401.

10: Kondapaka BS, Reddy KB. Tyrosine kinase inhibitor as a novel signal transduction and antiproliferative agent: prostate cancer. Mol Cell Endocrinol. 1996 Mar 1;117(1):53-8. PubMed PMID: 8734473.

11: Gulli LF, Palmer KC, Chen YQ, Reddy KB. Epidermal growth factor-induced apoptosis in A431 cells can be reversed by reducing the tyrosine kinase activity. Cell Growth Differ. 1996 Feb;7(2):173-8. PubMed PMID: 8822200.

12: Oude Weernink PA, Verheul E, Kerkhof E, van Veelen CW, Rijksen G. Inhibitors of protein tyrosine phosphorylation reduce the proliferation of two human glioma cell lines. Neurosurgery. 1996 Jan;38(1):108-13; discussion 113-4. PubMed PMID: 8747958.

13: Kumar N, Windisch V, Ammon HL. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharm Res. 1995 Nov;12(11):1708-15. PubMed PMID: 8592674.

14: Xian W, Kiguchi K, Imamoto A, Rupp T, Zilberstein A, DiGiovanni J. Activation of the epidermal growth factor receptor by skin tumor promoters and in skin tumors from SENCAR mice. Cell Growth Differ. 1995 Nov;6(11):1447-55. PubMed PMID: 8562483.

15: Piontek M, Hengels KJ, Porschen R, Strohmeyer G. Antiproliferative effect of tyrosine kinase inhibitors in epidermal growth factor-stimulated growth of human gastric cancer cells. Anticancer Res. 1993 Nov-Dec;13(6A):2119-23. PubMed PMID: 8297123.

16: Reddy KB, Mangold GL, Tandon AK, Yoneda T, Mundy GR, Zilberstein A, Osborne CK. Inhibition of breast cancer cell growth in vitro by a tyrosine kinase inhibitor. Cancer Res. 1992 Jul 1;52(13):3636-41. PubMed PMID: 1617636.

17: Yoneda T, Lyall RM, Alsina MM, Persons PE, Spada AP, Levitzki A, Zilberstein A, Mundy GR. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice. Cancer Res. 1991 Aug 15;51(16):4430-5. PubMed PMID: 1651159.